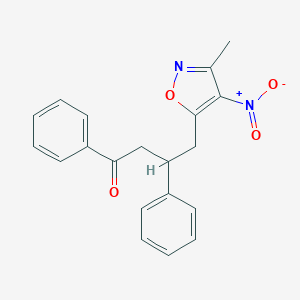

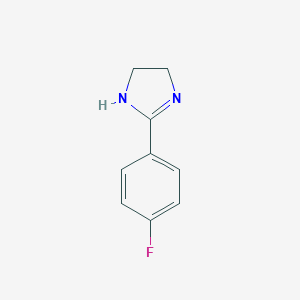

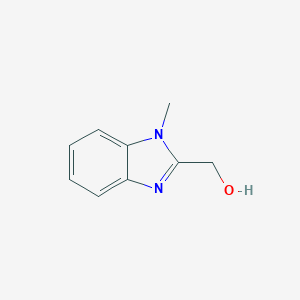

![molecular formula C12H11N5O B183433 3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 258356-16-0](/img/structure/B183433.png)

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a small molecule that is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which could make them useful in cancer treatment .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is not specified in the available resources.科学研究应用

Medicinal Chemistry: c-Met Inhibition

This compound is part of a class of heterocycles that have been identified for their potential in inhibiting the c-Met protein kinase . c-Met is a receptor tyrosine kinase implicated in various forms of cancer, and its inhibition can be a valuable therapeutic strategy. The triazolopyrimidine core of the compound provides a scaffold for developing new c-Met inhibitors that could lead to novel anticancer drugs.

Neuropharmacology: GABA A Modulation

The triazolopyrimidine derivatives, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , have shown activity as allosteric modulators of GABA A receptors . These receptors are crucial for inhibitory neurotransmission in the brain, and their modulation can have therapeutic applications in treating anxiety, insomnia, and epilepsy.

Polymer Chemistry: Solar Cell Components

Compounds with the triazolopyrimidine structure have been incorporated into polymers used in solar cells . The electronic properties of these heterocycles make them suitable for use in photovoltaic materials, potentially improving the efficiency of solar energy conversion.

Fluorescent Probes

Due to their unique structural features, triazolopyrimidines can serve as fluorescent probes . These compounds can be used in biological imaging and diagnostics to track biological processes in real-time, providing insights into cellular functions and disease mechanisms.

Antitumor Activities

Recent studies have synthesized novel derivatives of triazolopyrimidine, including 3-(4-Methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol , and evaluated their antitumor activities against various human cancer cell lines . These compounds offer a promising avenue for the development of new antitumor agents.

Bio-isostere for Purines

In medicinal chemistry, the triazolopyrimidine nucleus is considered a bio-isostere for purines . This means it can mimic the biological properties of purines, which are fundamental components of DNA and RNA, and thus, it has potential applications in drug design and discovery.

Metal Coordination Chemistry

Triazolopyrimidines, due to their versatile linking properties, can coordinate with several metals. The interactions of these coordination compounds in biological systems have been extensively studied, highlighting their potential in medicinal chemistry .

Agricultural Chemistry

The triazolopyrimidine scaffold is present in structures used in agriculture, exhibiting a range of biological activities such as antibacterial, antifungal, antiviral, and antiparasitic properties . This makes them valuable in the development of agricultural chemicals to protect crops and ensure food security.

作用机制

Target of Action

Compounds with similar structures, such as triazolothiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is suggested that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a structure similar to our compound, allow it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Compounds with similar structures have shown good antitumor activities against various human cancer cell lines .

Action Environment

It is generally known that factors such as temperature, ph, and light can affect the stability and activity of many compounds .

属性

IUPAC Name |

3-[(4-methylphenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c1-8-2-4-9(5-3-8)6-17-11-10(15-16-17)12(18)14-7-13-11/h2-5,7H,6H2,1H3,(H,13,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNABSZIXFJSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579096 |

Source

|

| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

CAS RN |

258356-16-0 |

Source

|

| Record name | 3-[(4-Methylphenyl)methyl]-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

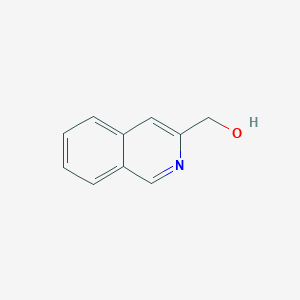

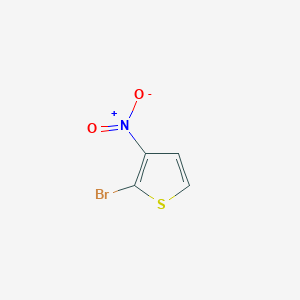

![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)

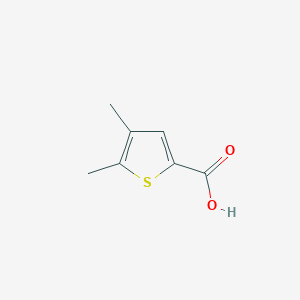

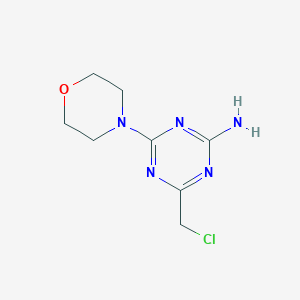

![Imidazo[1,2-a]pyridin-2-ylacetonitrile](/img/structure/B183362.png)

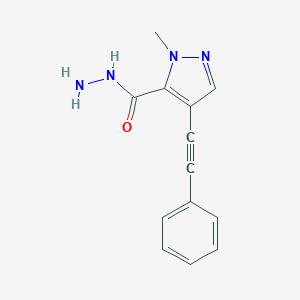

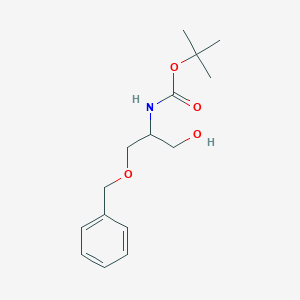

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)